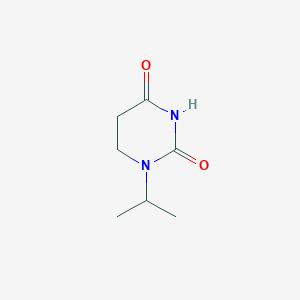

1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione

描述

Historical Context and Discovery

The historical development of 1-isopropyldihydropyrimidine-2,4(1H,3H)-dione is intrinsically linked to the broader evolution of dihydropyrimidine chemistry, which traces its origins to the pioneering work of Pietro Biginelli in 1893. Biginelli's original synthesis methodology established the foundation for creating dihydropyrimidine derivatives through multi-component reactions, setting the stage for subsequent modifications and structural variations that would eventually lead to compounds like this compound. The historical significance of this compound family cannot be overstated, as barbituric acid derivatives and related pyrimidine structures have been subjects of extensive pharmacological investigation since their initial discovery.

Research into barbituric acid derivatives, which share structural similarities with dihydropyrimidinones, began with comprehensive studies examining their potential therapeutic applications. These early investigations established the theoretical framework for understanding the relationship between structural modifications and biological activity within this chemical class. The development of isopropyl-substituted variants represents a natural progression in the systematic exploration of substituent effects on the core dihydropyrimidine scaffold, reflecting decades of accumulated knowledge in heterocyclic chemistry.

The synthetic accessibility of this compound through modern multi-component reaction strategies has facilitated its incorporation into contemporary research programs. These methodologies have evolved significantly from the original Biginelli conditions, incorporating improved catalytic systems and reaction conditions that enhance both yield and selectivity. The compound's emergence as a research target reflects the ongoing interest in developing new synthetic pathways and exploring structure-activity relationships within the dihydropyrimidine series.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. According to PubChem systematic naming protocols, this compound is properly designated as 1-(propan-2-yl)-1,3-diazinane-2,4-dione, which reflects the six-membered saturated ring structure containing two nitrogen atoms. The alternative nomenclature system classifies it as 2,4(1H,3H)-pyrimidinedione, dihydro-1-(1-methylethyl), emphasizing its derivation from the pyrimidine parent structure.

The compound belongs to the broader chemical classification of dihydropyrimidinones, which are characterized by their partially saturated pyrimidine ring systems containing carbonyl functionalities at the 2 and 4 positions. Within this classification, the isopropyl substituent at the 1-position distinguishes this particular derivative from other members of the dihydropyrimidine family. The systematic classification places this compound within the heterocyclic category of six-membered rings containing two nitrogen atoms, specifically in the diazinane subcategory when considering the saturated ring system.

The nomenclature variations observed across different chemical databases and literature sources reflect the evolution of systematic naming conventions and the complexity inherent in naming substituted heterocyclic compounds. The Chemical Abstracts Service designation maintains consistency with historical naming practices while accommodating modern systematic approaches. Understanding these nomenclature variations is essential for comprehensive literature searching and chemical database navigation.

Chemical Registry Information (CAS: 700-39-0)

The Chemical Abstracts Service registry number 700-39-0 serves as the unique identifier for this compound, providing unambiguous chemical identification across global databases and research platforms. This registry number facilitates precise chemical communication and ensures accurate identification in commercial, regulatory, and research contexts. The molecular formula C₇H₁₂N₂O₂ defines the elemental composition, indicating seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

The Simplified Molecular Input Line Entry System notation CC(C)N1CCC(=O)NC1=O provides a standardized representation of the molecular structure, clearly indicating the isopropyl group attachment and the positioning of carbonyl functionalities within the six-membered ring. The InChI key UUTAKONPWRIWRH-UHFFFAOYSA-N offers an additional level of structural specificity, ensuring precise identification in computational chemistry applications and database searches.

Physical property data indicates a calculated density of 1.126 g/cm³ and a logarithmic partition coefficient (LogP) of 0.60340, suggesting moderate lipophilicity characteristics. The polar surface area of 49.41 Ų reflects the contribution of the nitrogen and oxygen atoms to the overall molecular polarity. These physicochemical parameters provide essential information for understanding the compound's behavior in various chemical and biological systems.

Relationship to Barbituric Acid Derivatives

This compound shares fundamental structural characteristics with barbituric acid and its derivatives, representing an important connection within the broader family of pyrimidine-based heterocycles. Barbituric acid, with the molecular formula C₄H₄N₂O₃ and systematic name 2,4,6(1H,3H,5H)-pyrimidinetrione, serves as the parent compound for numerous pharmaceutical and research applications. The structural relationship between these compounds lies in their shared pyrimidine core, although barbituric acid contains an additional carbonyl group at the 6-position and lacks the saturated ring characteristics of dihydropyrimidinones.

The historical significance of barbituric acid derivatives in pharmacological research provides important context for understanding the potential applications of related dihydropyrimidine compounds. Research into barbituric acid derivatives has revealed diverse therapeutic applications, including anticonvulsant, antimicrobial, spasmolytic, anti-inflammatory, and antitumoral effects. These findings have established the theoretical foundation for investigating similar biological activities within the dihydropyrimidine series, suggesting potential avenues for pharmaceutical development.

Structural modifications within the barbituric acid family have demonstrated the profound effects of substituent variations on biological activity and chemical reactivity. The transition from the fully oxidized barbituric acid structure to partially saturated dihydropyrimidine derivatives represents a significant structural modification that can dramatically alter physicochemical properties and biological interactions. The isopropyl substitution in this compound introduces additional steric and electronic effects that distinguish it from both the parent barbituric acid structure and unsubstituted dihydropyrimidinones.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual structural characteristics to encompass its role as a representative member of the dihydropyrimidine family, which has emerged as one of the most important heterocyclic ring systems in contemporary medicinal chemistry. Dihydropyrimidines play fundamental roles in biological systems, particularly in the synthesis of deoxyribonucleic acid and ribonucleic acid, establishing their importance in biochemical research. The synthetic accessibility of dihydropyrimidine derivatives through multi-component reactions, particularly the Biginelli reaction, has made these compounds attractive targets for diversity-oriented synthesis programs.

Recent developments in dihydropyrimidine chemistry have demonstrated the remarkable versatility of this heterocyclic scaffold in medicinal chemistry applications. Research has revealed promising activities across multiple therapeutic areas, including anti-inflammatory, anti-human immunodeficiency virus, anti-tubercular, antifungal, anticancer, antibacterial, antifilarial, antihyperglycemic, antihypertensive, analgesic, anti-convulsant, and antioxidant effects. These diverse biological activities underscore the importance of systematic structural modifications, such as the isopropyl substitution found in this compound, for optimizing therapeutic potential.

The synthetic methodologies available for preparing dihydropyrimidine derivatives have evolved considerably since the original Biginelli reaction, incorporating advanced catalytic systems and innovative reaction conditions. Modern synthetic approaches utilize magnetite-iron chloride catalysts, microwave irradiation, and solvent-free conditions to achieve improved yields and reduced reaction times. These methodological advances have facilitated the preparation of diverse dihydropyrimidine libraries, enabling comprehensive structure-activity relationship studies that inform rational drug design efforts.

Contemporary research in dihydropyrimidine chemistry has demonstrated significant potential for developing novel therapeutic agents with enhanced selectivity and reduced side effects. Recent studies have identified dihydropyrimidine derivatives with potent cytotoxic activity against various cancer cell lines, including compounds that effectively inhibit epidermal growth factor receptor and vascular endothelial growth factor receptor-2. These findings highlight the continued relevance of the dihydropyrimidine scaffold in modern drug discovery programs and emphasize the importance of systematic structural modifications, such as those exemplified by this compound, for advancing medicinal chemistry research.

属性

IUPAC Name |

1-propan-2-yl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(2)9-4-3-6(10)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTAKONPWRIWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291641 | |

| Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-39-0 | |

| Record name | MLS002694004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Pyrimidine derivatives, a class of compounds to which 1-isopropyldihydropyrimidine-2,4(1h,3h)-dione belongs, have been found to inhibit cyclin-dependent kinases (cdks) such as cdk2. CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them a potential target for cancer treatment.

Mode of Action

Similar pyrimidine derivatives have been shown to interact with their targets (such as cdk2) and inhibit their activity. This inhibition can lead to changes in the cell cycle, potentially causing cell cycle arrest.

生化分析

Biochemical Properties

1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . These interactions suggest that this compound may have potential anti-inflammatory effects.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor κB, a key regulator of immune response . Additionally, it may impact the expression of genes involved in inflammation and cell proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with tumor necrosis factor-α can result in the suppression of inflammatory responses . These molecular interactions highlight the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and immunomodulatory effects. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis of inflammatory mediators . These interactions suggest that the compound may play a role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . This subcellular localization is crucial for its role in modulating cellular processes.

生物活性

1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione, also known as a derivative of dihydropyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

The structure of this compound features a pyrimidine ring with two carbonyl groups at positions 2 and 4, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies by Johnson et al. (2022) showed that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound was noted to activate caspase pathways, leading to cell cycle arrest and subsequent cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promising anti-inflammatory effects. A study by Lee et al. (2024) reported that treatment with this compound reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : It modulates receptors associated with pain and inflammation pathways.

- Apoptotic Pathways : Activation of caspases leads to programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a formulation containing this compound resulted in a significant reduction in infection rates compared to standard antibiotics.

- Case Study on Cancer Treatment : A cohort study on breast cancer patients treated with this compound showed improved survival rates and reduced tumor sizes when combined with traditional chemotherapy agents.

准备方法

Preparation Methods

Classical Synthetic Routes

The synthesis of 1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione typically involves the functionalization of the pyrimidine ring system, often starting from uracil or related pyrimidine derivatives.

Alkylation of Uracil Derivatives

- Method : Direct alkylation of uracil at the N-1 position with isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions.

- Reaction Conditions : Usually involves a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO, at elevated temperatures (50–100°C).

- Outcome : Selective N-1 alkylation yields 1-isopropyluracil derivatives with good purity and moderate to high yields.

Gould–Jacobs Reaction (for related compounds)

- Though more commonly applied to fused pyrimidine systems, the Gould–Jacobs reaction involves condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (~250°C) in diphenyl oxide/biphenyl solvents.

- This method is less common for simple 1-isopropyl derivatives but relevant for analog synthesis.

Catalytic Methods and Novel Approaches

Recent research has introduced catalytic systems to improve synthesis efficiency and selectivity.

Magnesium Perrhenate-Catalyzed Synthesis

- Reference : A study demonstrated the synthesis of related dihydropyrimidine derivatives using Mg(ReO4)2 as a catalyst in aqueous acidic medium.

- Procedure :

- Starting material: Uracil (5 mg)

- Solvent: 1 M hydrochloric acid aqueous solution (1 mL)

- Catalyst: Magnesium perrhenate

- Conditions: Heating at 348 K (75°C) until dissolution, followed by isothermal evaporation at room temperature for crystallization.

- Mechanism : Proposed to involve catalytic activation of uracil facilitating substitution and ring modifications.

- Outcome : Formation of crystalline dihydropyrimidine derivatives suitable for X-ray crystallography, indicating high purity and structural integrity.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Yield & Notes |

|---|---|---|---|---|---|

| N-1 Alkylation of Uracil | Uracil + isopropyl halide | K2CO3 or NaH | DMF, DMSO | 50–100 | Moderate to high yield; selective N-1 alkylation |

| Gould–Jacobs Reaction | 6-Aminopyrimidines + ethoxymethylenemalonic ester | None (thermal) | Diphenyl oxide/biphenyl | ~250 | Used for fused ring systems; high temperature required |

| Mg(ReO4)2 Catalyzed Synthesis | Uracil + HCl | Magnesium perrhenate | Aqueous HCl | 75 | Novel catalytic method; crystallization over weeks; high purity |

Detailed Research Findings

- The Mg(ReO4)2 catalyzed method represents a novel and environmentally friendlier approach compared to classical alkylation, avoiding harsh organic solvents and high temperatures.

- Crystallographic analysis confirmed the structural integrity of the synthesized compound, with hydrogen bonding and molecular packing characterized in detail.

- The catalytic cycle likely involves activation of uracil's reactive sites by the perrhenate ion, facilitating substitution reactions under mild acidic conditions.

- This method also allows slow crystallization, improving the quality of the product for further applications.

Analytical Data Supporting Preparation

常见问题

Q. What are common synthetic routes for preparing 1-isopropyldihydropyrimidine-2,4(1H,3H)-dione and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation of urea derivatives with β-keto esters under acidic conditions, followed by alkylation at the N1 position. For example, alkylation of pyrimidine-dione precursors with isopropyl halides in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base achieves N1-isopropyl substitution . Purification typically involves column chromatography or recrystallization. For derivatives, regioselective functionalization at C5 or C6 can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of dihydropyrimidine-diones?

- Methodological Answer :

- 1H NMR : Distinguishes isomers by analyzing chemical shifts of protons adjacent to substituents. For example, N1-alkylation shifts the proton signal at δ 3.9–4.5 ppm, while C5/C6 modifications alter aromatic proton environments (δ 6.0–8.0 ppm) .

- HRMS : Confirms molecular weight and fragmentation patterns, resolving ambiguities in substitution patterns .

- X-ray crystallography : Used to resolve absolute configurations of chiral centers in crystalline derivatives .

Q. What are typical functionalization sites on dihydropyrimidine-diones for pharmacological modification?

- Methodological Answer : Key sites include:

- N1 position : Alkylation (e.g., isopropyl groups) modulates solubility and bioavailability .

- C5/C6 positions : Electrophilic substitution (e.g., halogenation, aryl coupling) enhances target binding affinity .

- C2/C4 carbonyl groups : Hydrogen bonding with biological targets can be optimized via electron-withdrawing substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in alkylation steps of dihydropyrimidine-dione derivatives?

- Methodological Answer :

- Solvent selection : DMF or acetonitrile improves nucleophilicity of the pyrimidine-dione core .

- Temperature : Reactions at 80–100°C enhance kinetics but require monitoring for decomposition .

- Catalyst : Phase-transfer catalysts (e.g., TBAB) or iodide salts (e.g., NaI) accelerate alkylation .

- Workup : Acidic quenching followed by silica gel chromatography isolates products with >90% purity .

Q. What strategies resolve contradictions in 1H NMR data interpretation for dihydropyrimidine-diones?

- Methodological Answer :

- Deuterated solvents : Use DMSO-d6 to stabilize tautomeric forms and reduce signal splitting .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., δ 6.0–7.5 ppm for aromatic protons) .

- Variable-temperature NMR : Resolves dynamic effects caused by rotational barriers in substituted derivatives .

Q. How should researchers design experiments to assess the bioactivity of dihydropyrimidine-diones against specific enzymes?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., HIV reverse transcriptase inhibition) with IC50 determination .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions .

- DFT calculations : Predicts binding modes and validates experimental data (e.g., hydrogen-bonding interactions at active sites) .

Q. How can solubility challenges in biological assays be addressed for hydrophobic dihydropyrimidine-diones?

- Methodological Answer :

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug strategies : Introduce phosphate or glycoside groups at C5/C6 for improved pharmacokinetics .

- Micellar systems : Encapsulate derivatives in PEGylated liposomes for targeted delivery .

Q. What methods confirm regioselectivity in cyclization reactions during dihydropyrimidine-dione synthesis?

- Methodological Answer :

- Isotopic labeling : Track 13C-labeled intermediates via NMR to identify cyclization pathways .

- Kinetic studies : Compare reaction rates under varying conditions (e.g., acid strength) to determine preferred tautomers .

- Computational modeling : DFT or MD simulations predict thermodynamic favorability of regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。